molecular formula C22H25ClN2O3 B2442371 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 941947-73-5

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No.: B2442371
CAS No.: 941947-73-5
M. Wt: 400.9
InChI Key: AABJMUMRLMCEIF-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H29ClN4OC_{23}H_{29}ClN_{4}O, with a molecular weight of approximately 436.96 g/mol. The structure includes a piperazine ring and a benzofuran moiety, which are significant for its biological properties.

Antinociceptive Activity

Research has indicated that compounds with similar piperazine structures exhibit notable antinociceptive effects. For instance, studies on related piperazinyl compounds have shown efficacy comparable to morphine in pain threshold elevation during hot-plate tests. This suggests a potential mechanism involving the noradrenergic and serotoninergic systems .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties . Studies on related derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine moiety is often linked to enhanced antimicrobial effectiveness .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and urease has been noted in similar compounds. These activities are crucial in treating conditions like Alzheimer's disease and certain infections. Compounds bearing piperazine rings have shown strong inhibitory effects against AChE, indicating potential therapeutic applications in neurodegenerative diseases .

Study 1: Antinociceptive Properties

A study investigated piperazinyl derivatives for their analgesic properties. The results indicated that certain derivatives significantly increased pain thresholds in animal models, suggesting that modifications to the piperazine structure can enhance antinociceptive activity. The involvement of neurotransmitter systems was confirmed through pharmacological blockade experiments .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of piperazine-based compounds, several derivatives were synthesized and tested against clinical isolates. The results showed that specific modifications to the benzofuran component improved antibacterial potency significantly compared to standard antibiotics like amoxicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
Piperazine RingAntinociceptive and antimicrobial
Chlorophenyl GroupEnhances binding affinity
Benzofuran MoietyIncreases lipophilicity and efficacy

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-22(2)14-16-5-3-8-19(21(16)28-22)27-15-20(26)25-11-9-24(10-12-25)18-7-4-6-17(23)13-18/h3-8,13H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABJMUMRLMCEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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